
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in many cellular processes.
Wirkmechanismus
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a potent and selective inhibitor of this compound. This compound is a serine/threonine kinase that is involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. By inhibiting this compound activity, this compound can modulate these cellular processes and lead to a variety of effects, depending on the specific context.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in the treatment of Alzheimer's disease, it has also been investigated in the treatment of other diseases, such as diabetes and cancer. This compound has been shown to modulate insulin signaling pathways, leading to improved glucose uptake and glycemic control in diabetic animal models. It has also been shown to have anti-tumor effects in several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency and selectivity for this compound inhibition. This allows for precise modulation of this compound activity without affecting other cellular processes. However, one limitation of using this compound is its relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the use of N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in scientific research. One area of interest is in the development of more potent and selective this compound inhibitors. Another area of interest is in the investigation of the role of this compound inhibition in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the use of this compound in combination with other drugs or therapies may lead to improved treatment outcomes in various diseases.
Synthesemethoden
The synthesis of N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2-methoxybenzoyl chloride with N-methylglycine to form N-methyl-N-(2-methoxybenzoyl)glycine. This intermediate is then treated with methanesulfonyl chloride to give the final product, this compound. The synthesis method has been reported in several research articles and is a well-established protocol.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in a wide range of scientific research studies. It has been shown to inhibit this compound activity in vitro and in vivo, leading to a variety of cellular effects. One of the most significant applications of this compound is in the study of Alzheimer's disease. This compound has been implicated in the pathogenesis of Alzheimer's disease, and this compound has been used to investigate the role of this compound inhibition in the treatment of this disease.
Eigenschaften
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-9-6-4-3-5-8(9)12(7-10(11)13)17(2,14)15/h3-6H,7H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUJMVBRAFUYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5808685.png)
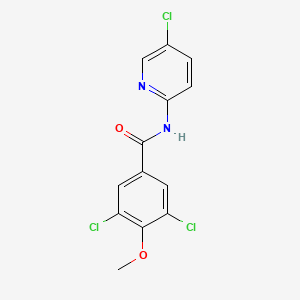
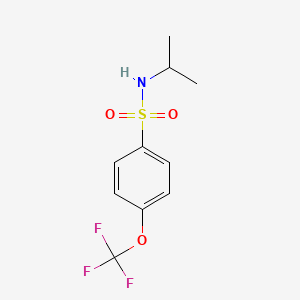
![2-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5808694.png)
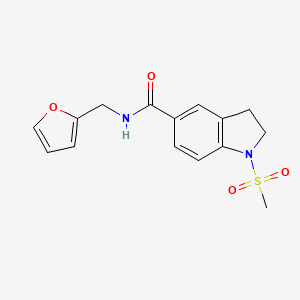
![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
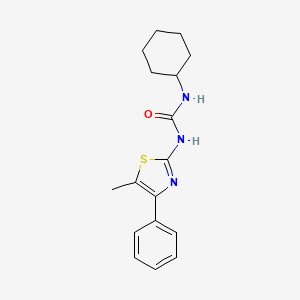
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
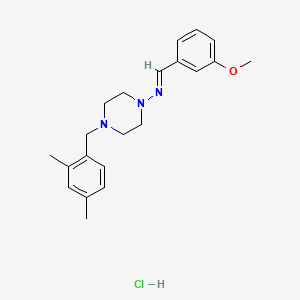
![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)
![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)
